

2-Hexanol chemical and physical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	2-Hexanol
Cat. No.:	B165339

[Get Quote](#)

An In-depth Technical Guide to the Chemical and Physical Properties of **2-Hexanol**

Introduction

2-Hexanol (IUPAC name: Hexan-2-ol) is a six-carbon, secondary alcohol with the chemical formula C₆H₁₄O.^[1] In this molecule, the hydroxyl (-OH) group is located on the second carbon atom of the hexane chain.^[1] It is an isomer of other hexanols.^[1] Due to the hydroxyl group's position, **2-Hexanol** possesses a chiral center and exists as two distinct enantiomers.^[1] This colorless liquid, characterized by a specific odor, is utilized as a solvent and an intermediate in various chemical syntheses.^{[2][3]} It is found naturally in several essential oils and the aromas of fruits like apples and strawberries.^[4] This guide provides a comprehensive overview of the core chemical and physical properties of **2-Hexanol**, intended for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

The fundamental physicochemical properties of **2-Hexanol** are summarized below. These values represent a consensus from various reliable sources and are crucial for its application in scientific research and industrial processes.

General and Physical Properties

Property	Value	References
Molecular Formula	C ₆ H ₁₄ O	[1] [2]
Molar Mass	102.177 g·mol ⁻¹	[1]
Appearance	Colorless liquid with a characteristic odor.	[2] [3]
Density	0.81 g/mL at 25 °C	[1]
	0.814 g/mL at 20 °C	[5]
Boiling Point	136 - 140 °C	[1] [2] [5]
Melting Point	-23 °C	[1] [6]
Flash Point	41 - 46 °C (closed cup)	[2] [3]
Water Solubility	Poor; 13-14 g/L at 25 °C	[1] [2] [7]
Solubility in other solvents	Soluble in ethanol and diethyl ether.	[1]
Refractive Index	n _{20/D} 1.414	[5]
Vapor Pressure	2.0576 hPa at 20°C	[8]
	3.0875 hPa at 25°C	[8]
Vapor Density	3.5 (air = 1)	[3]

Safety and Hazard Information

Hazard Classification	Details	References
GHS Pictogram	GHS02 (Flammable)	
GHS Signal Word	Warning	
Hazard Statements	H226: Flammable liquid and vapor.	[3]
H315: Causes skin irritation.	[9][10]	
H319: Causes serious eye irritation.	[9][10]	
H335: May cause respiratory irritation.	[9][10]	
Precautionary Statements	P210: Keep away from heat, sparks, open flames, and hot surfaces.	
P233: Keep container tightly closed.		
P280: Wear protective gloves/eye protection/face protection.		
Stability	Stable under recommended storage conditions. May form explosive peroxides.	[4][7]
Incompatibilities	Strong oxidizing agents, acids, acid chlorides.	[4][7][11]

Experimental Protocols

The accurate determination of physicochemical properties is fundamental to chemical characterization. Below are detailed methodologies for key experiments.

Determination of Boiling Point (Micro-Reflux Method)

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[\[12\]](#) For small sample volumes, a micro-boiling point determination is effective.[\[13\]](#)[\[14\]](#)

- Apparatus: A small test tube, a thermometer, a capillary tube (sealed at one end), a heating block or oil bath, and a magnetic stirrer.[\[13\]](#)[\[14\]](#)
- Procedure:
 - Place approximately 0.5 mL of **2-Hexanol** into the test tube with a small magnetic stirring bar.[\[14\]](#)
 - Invert the sealed capillary tube and place it inside the test tube, open-end down.[\[13\]](#)[\[15\]](#)
 - Position the apparatus in the heating block and suspend a thermometer so its bulb is level with the liquid surface.[\[14\]](#)
 - Begin heating and stirring gently. Initially, a stream of bubbles will emerge from the capillary as trapped air is expelled.[\[13\]](#)
 - As the temperature approaches the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary. At this point, discontinue heating.[\[13\]](#)
 - The stream of bubbles will slow and stop. The boiling point is the temperature at which the liquid begins to enter the capillary tube.[\[12\]](#)[\[13\]](#)

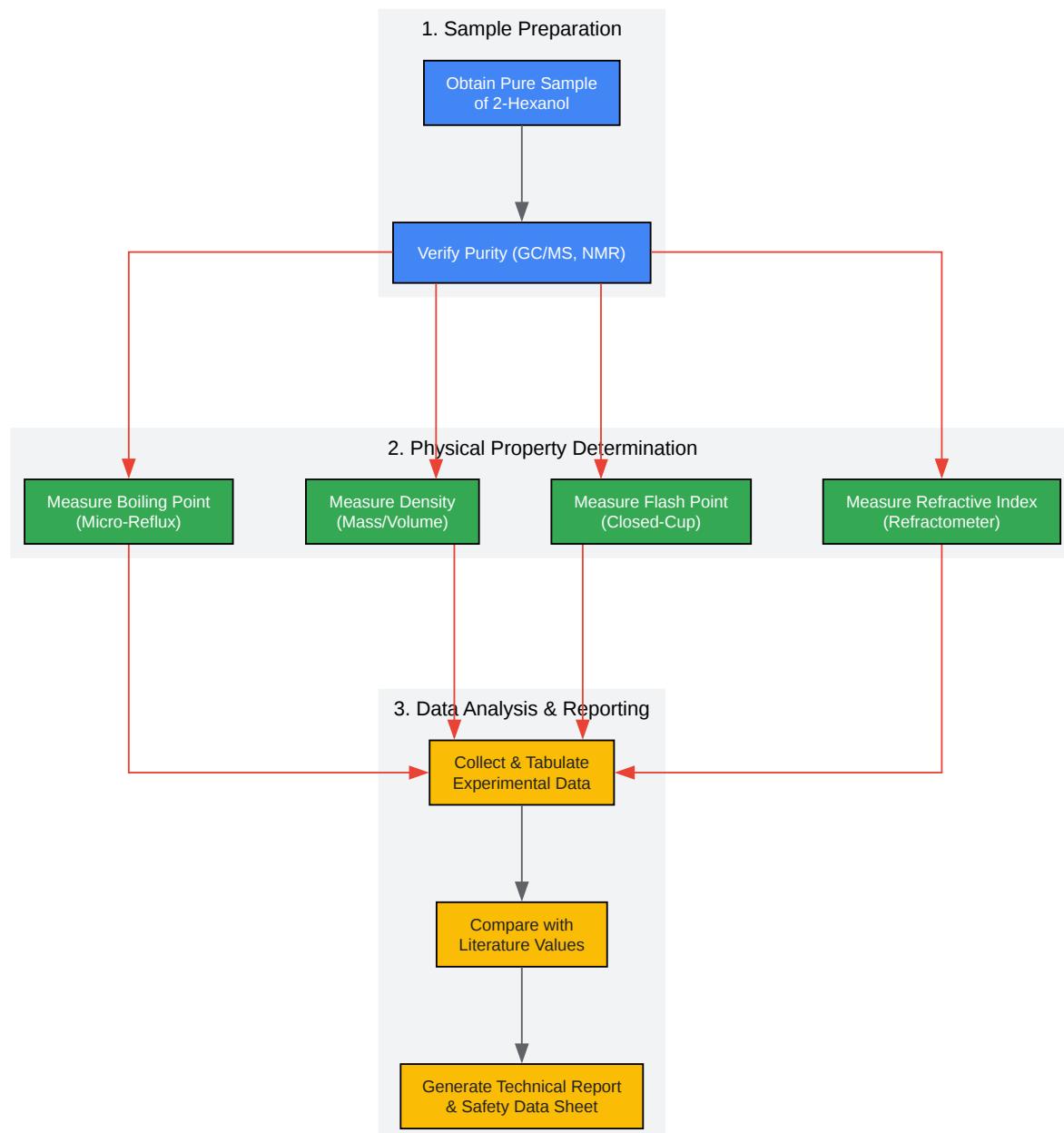
Determination of Density

Density is the mass of a substance per unit volume (Density = mass/volume).[\[16\]](#)

- Apparatus: A graduated cylinder (e.g., 100-mL), an electronic balance, and a thermometer.[\[17\]](#)
- Procedure:
 - Measure and record the mass of a clean, dry 100-mL graduated cylinder using an electronic balance.[\[17\]](#)

- Add a precisely measured volume of **2-Hexanol** (e.g., 20-25 mL) to the graduated cylinder. Record the exact volume, reading from the bottom of the meniscus.[17]
- Measure and record the combined mass of the graduated cylinder and the **2-Hexanol** sample.[17]
- Subtract the mass of the empty cylinder from the combined mass to determine the mass of the **2-Hexanol**.[17]
- Calculate the density by dividing the mass of the sample by its volume.[16][18]
- Repeat the measurement with additional volumes of the liquid to ensure precision and accuracy, then calculate the average density.[17]
- Record the temperature of the liquid, as density is temperature-dependent.[17]

Determination of Flash Point (Closed-Cup Method)


The flash point is the lowest temperature at which a liquid produces enough vapor to form an ignitable mixture with air.[19][20][21] The closed-cup method is preferred for its higher precision and safety.[21][22]

- Apparatus: A Pensky-Martens closed-cup tester, which includes a temperature-controlled test cup with a lid, a stirring mechanism, and an ignition source applicator.[21][22]
- Procedure:
 - Fill the test cup with **2-Hexanol** up to the specified mark.[22]
 - Secure the lid, which contains the thermometer, stirrer, and ignition source mechanism. [22]
 - Begin heating the sample at a slow, constant rate (e.g., 5-6 °C per minute) while continuously stirring.[22]
 - At regular temperature intervals (e.g., every 1-2 °C rise), apply the test flame by operating the shutter mechanism. This introduces the ignition source into the vapor space above the liquid for a brief moment.[22]

- The flash point is the lowest temperature, corrected to standard atmospheric pressure, at which the application of the ignition source causes a distinct flash inside the cup.[20][22]

Logical Workflow Visualization

The following diagram illustrates a logical workflow for the physicochemical characterization of a chemical substance like **2-Hexanol**, from sample acquisition to data analysis and reporting.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Hexanol - Wikipedia [en.wikipedia.org]
- 2. ICSC 0488 - 2-HEXANOL [chemicalsafety.ilo.org]
- 3. 2-Hexanol | C6H14O | CID 12297 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-HEXANOL | 626-93-7 [chemicalbook.com]
- 5. 626-93-7 CAS MSDS (2-HEXANOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. Page loading... [guidechem.com]
- 8. scent.vn [scent.vn]
- 9. chemicalbook.com [chemicalbook.com]
- 10. echemi.com [echemi.com]
- 11. fishersci.com [fishersci.com]
- 12. Video: Boiling Points - Concept [jove.com]
- 13. uomus.edu.iq [uomus.edu.iq]
- 14. chem.ucalgary.ca [chem.ucalgary.ca]
- 15. byjus.com [byjus.com]
- 16. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. homesciencetools.com [homesciencetools.com]
- 19. aidic.it [aidic.it]
- 20. almaaql.edu.iq [almaaql.edu.iq]
- 21. How to Test Flash Point [machinerylubrication.com]
- 22. egylankosh.ac.in [egylankosh.ac.in]

- To cite this document: BenchChem. [2-Hexanol chemical and physical properties]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b165339#2-hexanol-chemical-and-physical-properties\]](https://www.benchchem.com/product/b165339#2-hexanol-chemical-and-physical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com